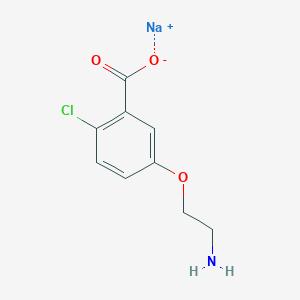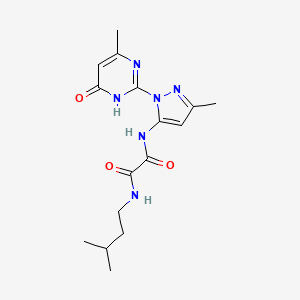![molecular formula C8H5F3N2OS B2571647 1-Methyl-3-(trifluoromethyl)-1h-thieno[2,3-c]pyrazole-5-carbaldehyde CAS No. 886360-61-8](/img/structure/B2571647.png)
1-Methyl-3-(trifluoromethyl)-1h-thieno[2,3-c]pyrazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol, involves the use of methylhydrazine and ethyl 4,4,4-trifluoromethylacetoacetate in ethanol .Molecular Structure Analysis
The molecular structure of similar compounds, such as 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol, consists of a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Similar compounds, such as 3-(Trifluoromethyl)pyrazoles, undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . They also participate in the synthesis of disubstituted pyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-boronic acid, include a molecular weight of 193.92 and a melting point of 132-137 °C . The compound is considered a powder or crystal in form .Applications De Recherche Scientifique
Synthesis of Heterocycles
1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbaldehyde serves as a key intermediate in the synthesis of various heterocyclic compounds. For instance, it has been utilized to synthesize new unsymmetrical 2,5-disubstituted-1,3,4-oxadiazoles and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles bearing the thieno[2,3-c]pyrazolo moiety. These compounds are synthesized through multi-step reactions involving thieno[2,3-c]pyrazole-5-carbohydrazide, demonstrating the chemical's versatility as a precursor for complex heterocycles (Patil et al., 2014).
Antimicrobial Applications
Another research area focuses on the design and synthesis of 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents. By employing a Vilsmeier–Haack reaction approach, compounds have been synthesized and screened for in vitro antibacterial, antifungal, and antioxidant activities. Some of these compounds exhibited broad-spectrum antimicrobial activities and moderate to good antioxidant activities. This research underscores the potential of derivatives of this compound in developing new antimicrobial agents (Bhat et al., 2016).
Pharmaceutical Chemistry
In pharmaceutical chemistry, this compound's derivatives have been explored for their potential as anticancer agents. An example includes the synthesis of new 1,2,3-triazolyl chalcone derivatives, which have been tested for anti-microbial, anti-oxidant, and anti-cancer activities. These studies reveal that the chemical scaffold of this compound is a valuable precursor in synthesizing bioactive molecules with potential therapeutic applications (Bhat et al., 2016).
Catalysis and Green Chemistry
The compound has also found applications in green chemistry and catalysis, where it has been used to develop environmentally friendly synthesis methods for various heterocycles. This includes the use of ionic liquids and non-conventional reaction conditions to improve yield, reduce reaction times, and minimize environmental impact, showcasing the compound's role in promoting sustainable chemical synthesis practices (Gadakh et al., 2010).
Safety and Hazards
Orientations Futures
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Propriétés
IUPAC Name |
1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2OS/c1-13-7-5(2-4(3-14)15-7)6(12-13)8(9,10)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJFTIUVMHLLMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C=O)C(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2571568.png)



![6-Chloro-4-[(4-ethylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2571578.png)

![8-cyclohexyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571581.png)
![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2571582.png)
![(E)-3,4-difluoro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2571583.png)


![[1-(2-Phenylethyl)pyrrolidin-3-yl]methanamine](/img/structure/B2571586.png)

